molecular formula C12H6Cl4O B1345153 2,4,4',5-Tetrachlorodiphenyl ether CAS No. 61328-45-8

2,4,4',5-Tetrachlorodiphenyl ether

Cat. No.: B1345153
CAS No.: 61328-45-8
M. Wt: 308 g/mol
InChI Key: KXOJXWNARBQHNX-UHFFFAOYSA-N
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Description

2,4,4',5-Tetrachlorodiphenyl ether (TCDE) is an organochlorine compound that is used in a variety of scientific and industrial applications. It is a colorless, crystalline solid that is odorless and non-flammable. TCDE is a member of the polychlorinated diphenyl ether (PCDE) family, which is a group of compounds that have been studied extensively in the scientific community due to their potential environmental and health impacts.

Scientific Research Applications

Environmental Degradation and Toxicology

Research on the aquatic degradation of triclosan, a compound structurally related to 2,4,4',5-Tetrachlorodiphenyl ether, has identified significant pathways through which chlorophenols are formed in the presence of free chlorine. These studies reveal the transformation of triclosan into toxic chlorophenols, highlighting the environmental fate of chlorinated diphenyl ethers and their potential impacts on water quality (Canosa et al., 2005).

Material Science and Polymer Chemistry

The synthesis of locally and densely sulfonated poly(ether sulfone)s for proton exchange membrane applications in fuel cells is a noteworthy application. This research demonstrates the utility of sulfonated diphenyl ethers in creating high-performance materials for energy applications, showcasing the versatility of chlorinated diphenyl ethers in material science (Matsumoto, Higashihara, & Ueda, 2009).

Analytical Chemistry and Environmental Monitoring

Studies on the identification of hydroxylated metabolites in rats exposed to brominated diphenyl ethers, similar in structure to this compound, provide insights into the metabolic pathways and potential toxic effects of these compounds. Such research is vital for understanding the environmental and health implications of exposure to chlorinated and brominated diphenyl ethers (Marsh et al., 2006).

Catalysis and Organic Synthesis

The palladium-catalyzed reduction of heteroaromatic naphthyl ethers reveals structural effects on reactivity, offering perspectives on the manipulation of diphenyl ethers for various synthetic applications. This work highlights the role of diphenyl ethers in facilitating organic transformations, further underscoring their importance in chemical synthesis (Frija et al., 2005).

Biochemical Analysis

Biochemical Properties

2,4,4’,5-Tetrachlorodiphenyl ether plays a role in various biochemical reactions, particularly those involving chlorinated organic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The compound can also bind to proteins and other biomolecules, affecting their function and stability. These interactions can lead to the formation of reactive intermediates that may cause cellular damage .

Cellular Effects

2,4,4’,5-Tetrachlorodiphenyl ether has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can disrupt the normal function of endocrine cells, leading to altered hormone levels and signaling pathways. Additionally, it can affect the expression of genes involved in detoxification and stress responses .

Molecular Mechanism

At the molecular level, 2,4,4’,5-Tetrachlorodiphenyl ether exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, such as those involved in the detoxification of xenobiotics. This inhibition can lead to the accumulation of toxic intermediates and oxidative stress. The compound can also interact with nuclear receptors, altering gene expression and affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,4’,5-Tetrachlorodiphenyl ether can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of potentially more toxic byproducts. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,4,4’,5-Tetrachlorodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to more pronounced toxic effects. For example, high doses of this compound have been associated with liver toxicity, endocrine disruption, and reproductive effects in animal studies .

Metabolic Pathways

2,4,4’,5-Tetrachlorodiphenyl ether is involved in several metabolic pathways, primarily those related to the detoxification of xenobiotics. It is metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can be further processed and excreted from the body. The compound can also affect metabolic flux and metabolite levels, potentially leading to metabolic imbalances .

Transport and Distribution

Within cells and tissues, 2,4,4’,5-Tetrachlorodiphenyl ether is transported and distributed through various mechanisms. It can bind to transport proteins and be carried to different cellular compartments. The compound can also accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its toxic effects .

Subcellular Localization

The subcellular localization of 2,4,4’,5-Tetrachlorodiphenyl ether can influence its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in detoxification and protein folding .

Properties

IUPAC Name

1,2,4-trichloro-5-(4-chlorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOJXWNARBQHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210242
Record name 2,4,4',5-Tetrachlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61328-45-8
Record name 2,4,4′,5-Tetrachlorodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61328-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,4',5-Tetrachlorodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061328458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,4',5-Tetrachlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,4',5-TETRACHLORODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7C0VP1DER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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